molecular formula C8H6Cl2O2 B1323067 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone CAS No. 39066-18-7

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Cat. No.: B1323067
CAS No.: 39066-18-7
M. Wt: 205.03 g/mol
InChI Key: YCAQBCPDPOPUMU-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2. It is a chlorinated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone can be synthesized through the selective bromination of 3-chloro-4-hydroxyacetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . The reaction yields the desired product with an 85% yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes under controlled conditions to ensure high purity and yield. The reaction is carried out in specialized reactors to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and hydroxy groups on the aromatic ring allows for diverse reactivity and applications in various fields .

Properties

IUPAC Name

2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAQBCPDPOPUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631232
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID00631232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39066-18-7
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39066-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-chloro-1-(3-chloro-4-hydroxyphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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